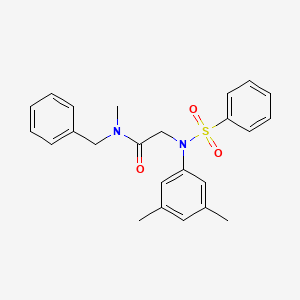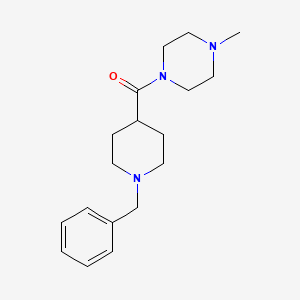![molecular formula C17H22N2O B5001387 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol](/img/structure/B5001387.png)
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring system substituted with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol typically involves multi-step organic synthesis. One common method includes the alkylation of naphthalen-2-ol with a suitable diazepane derivative under basic conditions. The reaction may proceed as follows:
Step 1: Protection of the hydroxyl group in naphthalen-2-ol.
Step 2: Alkylation with 4-methyl-1,4-diazepane using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Step 3: Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane-naphthalene derivatives.
Scientific Research Applications
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring system can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a naphthalene ring.
Uniqueness: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is unique due to the presence of both the diazepane and naphthalene moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(4-methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-4-10-19(12-11-18)13-16-15-6-3-2-5-14(15)7-8-17(16)20/h2-3,5-8,20H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFKMRBJIMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE](/img/structure/B5001311.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)

![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)

![4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5001363.png)
![N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide](/img/structure/B5001368.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5001373.png)
![methyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5001376.png)
![(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)
![N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine](/img/structure/B5001395.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate](/img/structure/B5001402.png)
![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
